molecular formula C6H12ClNO B6201012 3-ethenylpyrrolidin-3-ol hydrochloride CAS No. 2694727-98-3

3-ethenylpyrrolidin-3-ol hydrochloride

Cat. No.: B6201012
CAS No.: 2694727-98-3
M. Wt: 149.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethenylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-ethenylpyrrolidin-3-ol hydrochloride can be achieved through several synthetic routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus species, followed by stereoselective esterification using a commercial lipase . Another method involves the preparation of pure (3S)-pyrrolidin-3-ol and its hydrochloride salt through a series of chemical reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydroxylation, esterification, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-ethenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ethenylpyrrolidin-3-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethenylpyrrolidin-3-ol hydrochloride include:

  • Pyrrolidine
  • Pyrrolidinone
  • Pyrrole
  • Piperidine

Uniqueness

This compound is unique due to its specific structure, which includes an ethenyl group and a hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2694727-98-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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